molecular formula C7H3Cl2N B15319046 3,5-Dichloro-4-ethynylpyridine

3,5-Dichloro-4-ethynylpyridine

Cat. No.: B15319046
M. Wt: 172.01 g/mol
InChI Key: DHUUQYGFVWEAQJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound that contains a pyridine ring with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 4 position. This compound is known for its versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethynylpyridine typically involves the use of pyridine derivatives and chlorination reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and coupling reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The ethynyl group and chlorine atoms play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

3,5-Dichloro-4-ethynylpyridine can be compared with other similar compounds, such as:

    3,5-Dichloropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylpyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.

    3,5-Dichloro-2-ethynylpyridine: Similar structure but with different positional isomers, leading to variations in reactivity and applications

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

3,5-dichloro-4-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H

InChI Key

DHUUQYGFVWEAQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC=C1Cl)Cl

Origin of Product

United States

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